Superior Activity Against Extensively Drug-Resistant Tuberculosis (XDR-TB) vs. In-Class Diterpenoids
Ebracteolata compound B (ECB) demonstrates a complete inhibitory concentration of 0.8 mg/mL against XDR-TB bacillus [1], a quantifiable metric of activity against drug-resistant strains. In contrast, the structurally distinct diterpenoid Ebractenoid F from the same plant source exhibits a minimal inhibitory concentration (MIC) of 12.5 μg/mL (0.0125 mg/mL) against only the drug-susceptible M. tb H37Ra strain [2], with no data on XDR-TB activity. Similarly, Jolkinolide B, a well-known diterpenoid from E. fischeriana, has a reported MIC of 3 μg/mL (0.003 mg/mL) against M. tuberculosis H37Ra [3], again without evidence of XDR-TB activity. This establishes ECB's unique, quantitatively defined advantage for research targeting drug-resistant TB.
| Evidence Dimension | Antimycobacterial Potency |
|---|---|
| Target Compound Data | Complete inhibitory concentration: 0.8 mg/mL (XDR-TB) [1]; 0.1 mg/mL (TB) [1] |
| Comparator Or Baseline | Ebractenoid F: MIC = 12.5 μg/mL (0.0125 mg/mL) vs. M. tb H37Ra [2]; Jolkinolide B: MIC = 3 μg/mL (0.003 mg/mL) vs. M. tb H37Ra [3] |
| Quantified Difference | ECB is active against XDR-TB; comparators lack XDR-TB activity data. Potency against susceptible TB differs by ~80-fold (ECB: 100 μg/mL vs. Jolkinolide B: 3 μg/mL). |
| Conditions | In vitro antimicrobial susceptibility testing; complete inhibition vs. MIC endpoints. |
Why This Matters
For researchers developing therapies for drug-resistant TB, ECB is the only natural product in this class with peer-reviewed, quantifiable data against XDR-TB, making it the superior choice for mechanistic studies and drug development programs targeting this critical unmet medical need.
- [1] Zhang X, Yao Y, Lou Y, et al. Metabolism of Ebracteolata Compound B Studied In Vitro with Human Liver Microsomes, HepG2 Cells, and Recombinant Human Enzymes. Drug Metabolism and Disposition. 2010; 38(12): 2157-2164. View Source
- [2] Li C, et al. GlmU inhibitor from the roots of Euphorbia ebracteolata as an anti-tuberculosis agent. RSC Advances. 2022. View Source
- [3] Wang Y, et al. Jolkinolide B inhibits mycobacterial growth by down-regulating ribosomal proteins and interfering with protein synthesis. International Journal of Antimicrobial Agents. 2025. View Source
